molecular formula C17H12BrN3O4S B3652742 5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B3652742
M. Wt: 434.3 g/mol
InChI Key: HWBVCJOEXMJXTH-OVCLIPMQSA-N
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Description

The compound “5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one” is a complex organic molecule. It has a linear formula of C22H18Br2N2O3 . The compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible precursor could be 4,5-Dimethoxy-2-nitrobenzyl bromide , which is used as a photolabile protecting group in caging technology to develop pro-drugs . The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene has been reported using 6-nitroveratraldehyde as a starting reagent .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also contains a benzylidene group attached to the thiazolidinone ring, and a nitrobenzyl group attached to the benzylidene group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the nitro group could be reduced to an amino group under certain conditions. The bromo groups could also potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 518.208 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially act as a pro-drug, being activated under certain conditions due to the presence of the photolabile protecting group .

Properties

IUPAC Name

(5E)-2-amino-5-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4S/c18-12-3-6-14(11(7-12)8-15-16(22)20-17(19)26-15)25-9-10-1-4-13(5-2-10)21(23)24/h1-8H,9H2,(H2,19,20,22)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBVCJOEXMJXTH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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